3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile
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Overview
Description
3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the following steps:
Formation of the Trifluoromethylpyridine Intermediate:
Coupling with Piperidine Derivative: The trifluoromethylpyridine intermediate is then coupled with a piperidine derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the synthetic routes described above. This requires careful optimization of reaction conditions to ensure high yields and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis platforms, which allow for precise control of reaction parameters and efficient production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydropyridine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, particularly those involved in signal transduction and metabolic pathways.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carboxamide: This compound is similar in structure but contains a carboxamide group instead of a carbonitrile group.
3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carboxylic acid: This compound contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
The presence of the carbonitrile group in 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile imparts unique chemical and biological properties, including enhanced stability and reactivity compared to its analogs .
Properties
IUPAC Name |
3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c19-18(20,21)16-4-1-5-17(24-16)26-12-13-6-9-25(10-7-13)15-3-2-8-23-14(15)11-22/h1-5,8,13H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBZPIMISFYHTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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